molecular formula C17H22N4O B2934078 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097897-34-0

3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

Cat. No.: B2934078
CAS No.: 2097897-34-0
M. Wt: 298.39
InChI Key: UDFIHPRKFITVRA-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves the reaction of 2-methylphenyl isocyanate with 4-(1H-pyrazol-1-yl)cyclohexylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the urea nitrogen or the aromatic ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives or aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]thiourea
  • 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]carbamate
  • 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]amide

Uniqueness

Compared to similar compounds, 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea may exhibit unique properties such as higher stability, specific binding affinity, or distinct reactivity patterns. These characteristics can make it more suitable for certain applications, such as targeted drug design or specialized industrial processes.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(4-pyrazol-1-ylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-5-2-3-6-16(13)20-17(22)19-14-7-9-15(10-8-14)21-12-4-11-18-21/h2-6,11-12,14-15H,7-10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFIHPRKFITVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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